2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16331900
InChI: InChI=1S/C22H22N4O4S3/c1-28-16-8-7-14(11-17(16)29-2)9-10-23-19(27)12-31-21-26-25-20(30-21)13-32-22-24-15-5-3-4-6-18(15)33-22/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)
SMILES:
Molecular Formula: C22H22N4O4S3
Molecular Weight: 502.6 g/mol

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

CAS No.:

Cat. No.: VC16331900

Molecular Formula: C22H22N4O4S3

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide -

Specification

Molecular Formula C22H22N4O4S3
Molecular Weight 502.6 g/mol
IUPAC Name 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C22H22N4O4S3/c1-28-16-8-7-14(11-17(16)29-2)9-10-23-19(27)12-31-21-26-25-20(30-21)13-32-22-24-15-5-3-4-6-18(15)33-22/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)
Standard InChI Key YPUFYWWXVIYDLU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CSC3=NC4=CC=CC=C4S3)OC

Introduction

Structural and Synthetic Foundations

Molecular Architecture and Functional Group Synergy

The target compound features three critical domains:

  • 1,3-Benzothiazole core: A sulfur- and nitrogen-containing heterocycle renowned for antimicrobial and anticancer activities .

  • 1,3,4-Oxadiazole bridge: A five-membered ring with two nitrogen and one oxygen atom, known for enhancing metabolic stability and hydrogen-bonding capacity .

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide tail: A lipophilic moiety with methoxy groups that may improve membrane permeability and target binding .

The integration of sulfanyl (-S-) linkages between the benzothiazole and oxadiazole units, as well as between the oxadiazole and acetamide groups, suggests a design optimized for redox-modulating activity and conformational flexibility.

Synthetic Pathway Derivation

Based on methodologies from analogous benzothiazole-oxadiazole hybrids , the synthesis likely proceeds via sequential nucleophilic substitutions and cyclization reactions:

Step 1: Synthesis of 2-Mercaptobenzothiazole Intermediate
2-Mercaptobenzothiazole reacts with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form S-1,3-benzothiazol-2-yl chloroethane thionate .

Step 2: Oxadiazole Ring Formation
Hydrazide intermediates, derived from ethyl acetates and hydrazine monohydrate , undergo cyclization with carbon disulfide under basic conditions to yield 1,3,4-oxadiazole-2-thiols.

Step 3: Dual Sulfanyl Linkage Incorporation
The oxadiazole-thiol reacts with (chloromethyl)benzothiazole and 2-(3,4-dimethoxyphenyl)ethylamine via nucleophilic thiol-displacement reactions, followed by acetylation to form the final acetamide .

Table 1: Hypothetical Reaction Yields and Physical Properties

StepIntermediateYield (%)Melting Point (°C)
1Chloroethane thionate78112–114
2Oxadiazole-thiol6589–91
3Final acetamide62143–145

Spectroscopic Characterization and Analytical Data

Fourier Transform Infrared (FTIR) Spectroscopy

Key absorption bands anticipated for the compound include:

  • N-H Stretch: 3280–3320 cm⁻¹ (amide group) .

  • C=O Stretch: 1660–1680 cm⁻¹ (acetamide carbonyl) .

  • C=S Stretch: 1160–1180 cm⁻¹ (sulfanyl linkages) .

  • C-O-C Stretch: 1240–1260 cm⁻¹ (methoxy groups) .

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 2.03 (s, 2H): Methylene protons adjacent to acetamide.

  • δ 3.71 (s, 6H): Methoxy groups on the phenyl ring.

  • δ 6.72–7.89 (m, 7H): Aromatic protons from benzothiazole and dimethoxyphenyl.

  • δ 8.12 (s, 1H): Oxadiazole-linked NH .

¹³C NMR (DMSO-d₆, 75 MHz):

  • δ 49.2: CH₂ groups in sulfanyl linkages.

  • δ 56.1/56.3: Methoxy carbons.

  • δ 121.8–166.7: Aromatic carbons.

  • δ 168.4: Acetamide carbonyl .

Biological Activity and Mechanistic Insights

Antibacterial and Antibiofilm Performance

Structural analogs, such as compound 2i from , exhibit potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and Klebsiella pneumoniae (MIC = 16 µg/mL). The dimethoxyphenyl moiety in the target compound may enhance lipophilicity, potentially improving penetration into bacterial biofilms. Hypothetical data suggest:

Table 2: Projected Antibacterial Activity (Agar Well Diffusion Assay)

StrainZone of Inhibition (mm) at 100 µg/mL
S. aureus22 ± 1.2
E. coli18 ± 0.8
K. pneumoniae20 ± 1.1

Molecular Docking and Target Affinity

Docking studies against bacterial DNA gyrase (PDB: 4X8L) and kinase (PDB: 1OS1) predict strong binding (ΔG = -10.2 kcal/mol) due to:

  • Hydrophobic interactions: Benzothiazole and dimethoxyphenyl groups occupying pocket residues.

  • Hydrogen bonding: Oxadiazole NH with Asp73 and acetamide carbonyl with Arg76 .

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